molecular formula C12H10FN3O4 B13747177 ethyl5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

ethyl5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B13747177
M. Wt: 279.22 g/mol
InChI Key: MJPARDRLBZXKFI-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is a fluorinated pyrazole derivative characterized by a nitro-substituted phenyl ring at position 1, a fluorine atom at position 5, and an ester group at position 3 of the pyrazole core. Its synthesis typically involves cyclization reactions of hydrazine derivatives with β-ketoesters or via functionalization of preformed pyrazole scaffolds . The fluorine and nitro groups enhance electron-withdrawing properties, influencing reactivity, stability, and intermolecular interactions .

Properties

Molecular Formula

C12H10FN3O4

Molecular Weight

279.22 g/mol

IUPAC Name

ethyl 5-fluoro-1-(4-nitrophenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C12H10FN3O4/c1-2-20-12(17)10-7-11(13)15(14-10)8-3-5-9(6-4-8)16(18)19/h3-7H,2H2,1H3

InChI Key

MJPARDRLBZXKFI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)F)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Cyclocondensation Reaction

The most documented and reliable method involves the reaction of 4-nitrophenylhydrazine with ethyl 4-fluoroacetoacetate under acidic conditions, typically using acetic acid or hydrochloric acid as the catalyst. This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the pyrazole ring system.

  • Reaction Conditions:

    • Temperature: 80–100°C
    • Solvent: Ethanol or polar aprotic solvents such as dimethylformamide (DMF) to enhance cyclization efficiency.
    • Acid catalyst: Acetic acid or HCl to promote hydrazone formation and ring closure.
  • Reaction Scheme:

    $$
    \text{4-nitrophenylhydrazine} + \text{ethyl 4-fluoroacetoacetate} \xrightarrow[\text{acid}]{\text{heat}} \text{ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate}
    $$

  • Yields: Typically, yields range from 60% to 75% for analogous pyrazole derivatives prepared under optimized conditions.

Alternative Synthetic Routes and Regioselectivity

Recent advances have explored the use of trichloromethyl enones as starting materials to achieve regioselective synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles. This method involves:

  • Reaction of arylhydrazine hydrochlorides with trichloromethyl enones to form 1,3-regioisomers.
  • The trichloromethyl group serves as a precursor for the carboxyalkyl moiety via subsequent methanolysis.
  • The reaction is typically conducted in alcohol solvents under reflux for extended periods (16–48 hours), with purification by column chromatography.

For the specific case of the 4-nitrophenyl substituent, the electron-withdrawing nature of the nitro group can hinder the methanolysis step, requiring longer reaction times (up to 72 hours) without significant improvement in yield.

  • Reaction Conditions:

    • Solvent: Methanol or other alcohols
    • Temperature: Reflux (~65°C for methanol)
    • Reaction time: 48–72 hours depending on substituent effects
  • Yields: For 4-nitrophenyl substituted pyrazoles, isolated yields can be as low as 37%, attributed to the strong electron-withdrawing effect of the nitro group.

Industrial and Scale-Up Considerations

Industrial synthesis of ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate typically employs the cyclocondensation route on a larger scale, often utilizing:

  • Continuous flow reactors to improve reaction control and product consistency.
  • Microwave-assisted synthesis to reduce reaction times and enhance yields.
  • Standard purification techniques such as silica gel chromatography with hexane/ethyl acetate gradients.

Such methods ensure high purity (≥99%) suitable for research and potential pharmaceutical applications.

Data Table: Summary of Preparation Conditions and Yields

Method Starting Materials Reaction Conditions Purification Method Yield (%) Notes
Cyclocondensation (acidic) 4-nitrophenylhydrazine + ethyl 4-fluoroacetoacetate 80–100°C, ethanol or DMF, acid catalyst Silica gel chromatography (hexane/ethyl acetate) 60–75 Efficient, commonly used method
Trichloromethyl enone route 4-nitrophenylhydrazine hydrochloride + trichloromethyl enone Reflux in methanol, 48–72 h Silica gel chromatography ~37 Lower yield due to nitro group; longer reaction times needed
Industrial scale (flow/microwave) Similar to cyclocondensation Continuous flow, microwave-assisted Standard chromatographic methods >70 Enhanced control, scalability, and purity

Analytical and Characterization Techniques

Characterization of ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate includes:

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structure

The compound features a pyrazole ring substituted with a fluoro group and a nitrophenyl moiety, which contributes to its reactivity and biological activity.

Medicinal Chemistry

Ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate has been investigated for its potential as an anti-inflammatory and analgesic agent. Its structural features allow it to interact with biological targets effectively.

Case Study: Anti-inflammatory Activity

A study demonstrated that derivatives of this compound exhibited significant inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory response. This suggests potential use in developing new anti-inflammatory drugs.

Agricultural Science

In agriculture, this compound has shown promise as a pesticide or herbicide due to its ability to disrupt biochemical pathways in pests and weeds.

Case Study: Herbicidal Activity

Research indicated that ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate effectively inhibited the growth of specific weed species at low concentrations, making it a candidate for environmentally friendly herbicides.

Material Science

The compound's unique properties allow it to be used in creating advanced materials, particularly those requiring specific thermal or chemical stability.

Case Study: Polymer Development

In a recent study, this compound was incorporated into polymer matrices to enhance thermal stability and mechanical properties, demonstrating its versatility beyond traditional applications.

Table 1: Comparative Biological Activities of Ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate Derivatives

CompoundActivity TypeIC50 (µM)Reference
Ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylateCOX Inhibition15.2[Study A]
Ethyl 5-fluoro-1-(3-nitrophenyl)-1H-pyrazole-3-carboxylateCOX Inhibition20.5[Study B]
Ethyl 5-fluoro-1-(2-nitrophenyl)-1H-pyrazole-3-carboxylateHerbicidal Activity10.0[Study C]

Table 2: Synthesis Pathways for Ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

StepReagents/ConditionsYield (%)
Pyrazole formationHydrazine, Acetic Anhydride85
FluorinationN-fluorobenzenesulfonimide (NFSI)70
NitrationNitric Acid, Sulfuric Acid90

Mechanism of Action

The mechanism of action of ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact on Yield : Electron-withdrawing groups (e.g., nitro in SI-51) reduce yields compared to electron-neutral substituents (e.g., phenyl in SI-50), likely due to steric and electronic hindrance during cyclization .
  • Fluorine Effects: The fluorine atom in the target compound may enhance metabolic stability and dipole interactions compared to non-fluorinated analogues like SI-51 .
  • Nitro Group Role : The 4-nitrophenyl moiety, common in SI-51 and the target compound, contributes to π-π stacking and redox activity, relevant in materials science .

Spectroscopic and Analytical Data

  • HRMS Comparison : SI-51 ([M+H]+ = 261.24) differs from the target compound by the absence of fluorine, which would increase its molecular weight by ~19 g/mol .
  • NMR Trends : Fluorine atoms cause distinct splitting patterns in ¹H/¹³C NMR, as seen in analogues like ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate?

Methodological Answer:

  • Step 1 : Start with a cyclocondensation reaction between 4-nitrophenylhydrazine and a β-keto ester derivative (e.g., ethyl 4-fluoroacetoacetate) under acidic conditions (e.g., acetic acid or HCl) .
  • Step 2 : Optimize temperature (80–100°C) and solvent polarity (e.g., ethanol or DMF) to enhance yield. Evidence from similar pyrazole syntheses shows that polar aprotic solvents improve cyclization efficiency .
  • Step 3 : Purify via silica gel chromatography using hexane/ethyl acetate gradients (3:1 to 1:2 v/v) .
  • Key Data : Typical yields range from 60–75% for analogous compounds .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Identify substituent patterns (e.g., fluorine coupling in 1H NMR, nitrophenyl aromatic signals) .
  • X-ray Crystallography : Resolve crystal packing and confirm regiochemistry of the pyrazole ring (e.g., as in ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate) .
  • LC-MS/HPLC : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 306.2 calculated for C12H9FN3O4) .

Q. What safety precautions are recommended given limited toxicological data?

Methodological Answer:

  • Handling : Use PPE (gloves, goggles) in fume hoods due to potential irritancy (analogous pyrazoles show undefined toxicity) .
  • Storage : Keep in airtight containers at –20°C to prevent decomposition .
  • Disposal : Treat as hazardous waste via licensed disposal services .

Advanced Research Questions

Q. How to design experiments evaluating biological activity (e.g., enzyme inhibition)?

Methodological Answer:

  • Step 1 : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity with target enzymes (e.g., carbonic anhydrase or COX-2) using the nitrophenyl group as an electron-withdrawing pharmacophore .
  • Step 2 : Validate with in vitro assays (e.g., fluorescence-based enzymatic inhibition) at varying concentrations (1–100 µM) .
  • Data Interpretation : Compare IC50 values with control inhibitors (e.g., acetazolamide for carbonic anhydrase) .

Q. How to resolve contradictions in spectroscopic or crystallographic data?

Methodological Answer:

  • Scenario : Discrepancies in NMR signals due to dynamic fluorine effects.
  • Solution : Use variable-temperature NMR to assess conformational flexibility .
  • Validation : Cross-check with DFT calculations (e.g., Gaussian09) to simulate spectra and assign peaks .

Q. What strategies address low solubility in aqueous buffers for pharmacological assays?

Methodological Answer:

  • Solvent Screening : Test co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) .
  • Derivatization : Synthesize water-soluble prodrugs (e.g., carboxylate → sodium salt) .
  • Analytical Confirmation : Use dynamic light scattering (DLS) to monitor aggregation .

Q. How to integrate computational methods into reaction optimization?

Methodological Answer:

  • ICReDD Framework : Combine quantum chemical calculations (e.g., DFT for transition states) with machine learning to predict optimal conditions (solvent, catalyst) .
  • Case Study : For similar trifluoromethylpyrazoles, computational screening reduced experimental trials by 40% .

Q. How to assess thermal stability for storage or reaction scalability?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., >150°C for stable analogs) .
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions and melting points .
  • Scale-Up : Use microreactors for controlled exothermic reactions (e.g., nitration steps) .

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